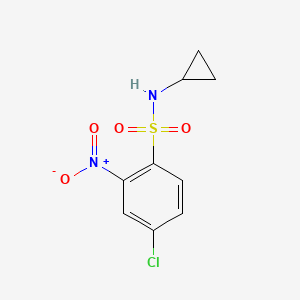

((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

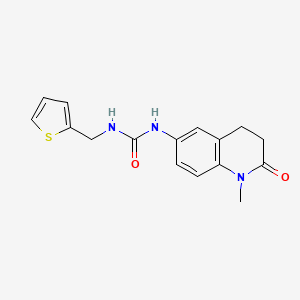

The molecular structure of((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine consists of a cyclopropylamine group attached to a 4-chloro-2-nitrophenylsulfonyl group . The exact structure would require more detailed spectroscopic data for confirmation. Physical And Chemical Properties Analysis

((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine has a molecular weight of 276.69. Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Synthesis and Structural Analysis

- Syntheses and Crystal Structures : Arylsulfonylation of cytisine, a process related to ((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine, has been studied for synthesizing various N-arylsulfonyl derivatives. These derivatives exhibit unique molecular arrangements and weak hydrogen bonds, as revealed by X-ray diffraction and Hirshfeld surface analyses (Okmanov et al., 2023).

Application in Polymer Chemistry

Polymers for Advanced Technologies : A study on aromatic poly(sulfone sulfide amide imide)s, which relates to the chemical family of ((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine, demonstrates their use in creating soluble, thermally stable polymers. These polymers were synthesized through a multi-step process involving nucleophilic reactions and characterized for their physical properties, including thermal behavior and solubility (Mehdipour‐Ataei & Hatami, 2007).

European Polymer Journal : Another research on novel thermally stable polyimides, also related to ((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine, explores the preparation of diamines with built-in sulfone, ether, and amide structures. These compounds were used to prepare poly(sulfone ether amide imide)s, offering insights into their properties and potential applications (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Heterocyclic Compound Synthesis

- Journal of Heterocyclic Chemistry : Research on the synthesis of new sulfonyl group-containing heterocyclic compounds, akin to ((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine, discusses various cyclization reactions. This includes the preparation of compounds through tandem Michael conjugate addition-cyclization processes (Fan et al., 1998).

properties

IUPAC Name |

4-chloro-N-cyclopropyl-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4S/c10-6-1-4-9(8(5-6)12(13)14)17(15,16)11-7-2-3-7/h1,4-5,7,11H,2-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYSCGDVEQXZJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile](/img/structure/B2364241.png)

![1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate](/img/structure/B2364242.png)

![2-((3-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364246.png)

![2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2364247.png)

![2-Amino-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B2364249.png)

![N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2364250.png)

![(E)-ethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2364252.png)

![2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid](/img/structure/B2364254.png)

![5-((2,6-Dimethylmorpholino)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364256.png)

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide](/img/structure/B2364260.png)